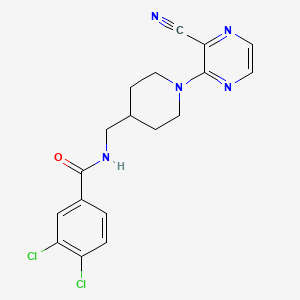

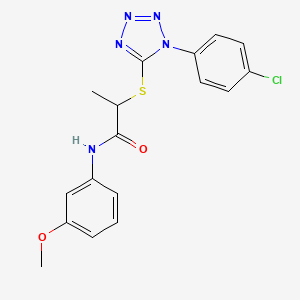

![molecular formula C14H11BrCl2N2S B2574707 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide CAS No. 475146-22-6](/img/structure/B2574707.png)

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” is a chemical compound with the CAS Number: 1351614-17-9 . It has a molecular weight of 342.09 . The IUPAC name for this compound is 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide .

Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1H-benzo[d]imidazole-2-thiol, involves a multistep reaction through 2-nitroaniline, benzene-1,2-diamine, 1H-benzo[d]imidazole-2-thiol, and 5-nitro-1H-benzo[d]imidazole-2-thiol . Further treatment with aromatic aldehydes provides access to the target compounds .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10Cl2N2S.BrH/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H .Chemical Reactions Analysis

While specific chemical reactions involving “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” are not available, imidazoles in general can undergo a variety of reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

- The compound and its derivatives have been utilized in the Palladium-Catalyzed Carbonylative Multicomponent Synthesis to produce functionalized benzimidazothiazoles. This process involves an oxidative aminocarbonylation/heterocyclization process under specific conditions, leading to the creation of novel compounds with potential for further chemical and biological applications (Veltri et al., 2016).

Antimicrobial Activity

- Research on Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines has demonstrated antimicrobial activity against various bacterial strains. These compounds were synthesized through cyclocondensation processes and showed activity comparable to standard antibiotics, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Reddy & Reddy, 2010).

Antioxidant Properties

- Benzimidazole derivatives were studied as antioxidants for local base oil , demonstrating their effectiveness in improving the oxidation stability of the oil. This suggests a potential application in industrial settings for enhancing the longevity and performance of lubricants (Basta et al., 2017).

CRTh2 Receptor Antagonism

- A study on Selective CRTh2 Receptor Antagonists showcased the hit-to-lead evolution of benzimidazole derivatives, indicating their utility in modulating inflammatory responses through the CRTh2 pathway. This research provides insights into the therapeutic potential of such compounds in treating inflammatory diseases (Pothier et al., 2012).

Orientations Futures

Benzimidazole derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” and similar compounds may have potential for future drug development.

Mécanisme D'action

Target of Action

It’s known that imidazoline-embedded compounds, which are structurally similar to this compound, function via the modulation of α 2-adrenergic receptors .

Mode of Action

It’s known that imidazoline-embedded compounds modulate α 2-adrenergic receptors , which suggests that 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide may interact with these receptors to exert its effects.

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-benzimidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2S.BrH/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14;/h1-7H,8H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOVMHZCNADESI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

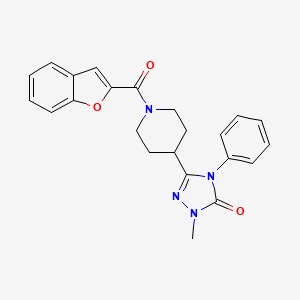

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2574624.png)

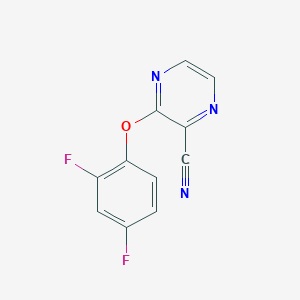

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)

![Tricyclo[3.3.1.02,7]nonan-6-one](/img/structure/B2574632.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2574642.png)

![4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2574647.png)